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Diadenosine diphosphate - 14938-28-4

Diadenosine diphosphate

Catalog Number: EVT-3198808
CAS Number: 14938-28-4
Molecular Formula: C20H26N10O13P2
Molecular Weight: 676.4 g/mol
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Product Introduction

Description
Diadenosine diphosphate is a (3'->5')-dinucleotide.
Overview

Diadenosine diphosphate is a dinucleotide composed of two adenosine units linked by a diphosphate group. It is part of a broader class of compounds known as diadenosine polyphosphates, which includes diadenosine triphosphate and diadenosine tetraphosphate. These compounds play critical roles in cellular signaling and energy metabolism, serving as important regulators of various biochemical processes in both prokaryotic and eukaryotic organisms.

Source

Diadenosine diphosphate is typically synthesized within cells as a byproduct of nucleotide metabolism. It can be generated from the hydrolysis of diadenosine triphosphate or through specific enzymatic pathways involving nucleotides such as adenosine triphosphate. Its presence has been documented across various species, including bacteria and yeast, highlighting its evolutionary significance in cellular functions.

Classification

Diadenosine diphosphate belongs to the class of dinucleoside polyphosphates, which are characterized by their phosphate linkages between nucleoside units. This class includes:

  • Diadenosine triphosphate
  • Diadenosine tetraphosphate
  • Diadenosine pentaphosphate

These compounds are categorized based on the number of phosphate groups present and are recognized for their roles in cellular signaling and regulatory mechanisms.

Synthesis Analysis

Methods

The synthesis of diadenosine diphosphate can occur through several enzymatic pathways:

  1. Hydrolysis of Diadenosine Triphosphate: Diadenosine diphosphate can be formed by the enzymatic cleavage of diadenosine triphosphate, catalyzed by Nudix hydrolases or other pyrophosphatases.
  2. Enzymatic Pathways: Specific enzymes such as diadenosine polyphosphate phosphorylases facilitate the conversion of adenosine triphosphate and other substrates into diadenosine diphosphate through phosphorylation reactions.

Technical Details

Enzymatic synthesis typically involves the use of metal ions such as magnesium or manganese, which are essential cofactors for the catalytic activity of the involved enzymes. The reaction conditions, including pH and temperature, are optimized to enhance enzyme activity, with typical optimal pH values ranging from 6 to 8.

Molecular Structure Analysis

Structure

The molecular structure of diadenosine diphosphate features two adenosine units connected by a diphosphate group. The chemical formula is C10H12N5O7P2C_{10}H_{12}N_5O_7P_2, with a molecular weight of approximately 347.2 g/mol.

Structural Data

  • Molecular Geometry: The compound exhibits a linear arrangement due to the phosphodiester bonds linking the adenosines.
  • Functional Groups: Key functional groups include hydroxyl (-OH) groups on the ribose sugars and phosphate groups that contribute to its reactivity and biological function.
Chemical Reactions Analysis

Reactions

Diadenosine diphosphate participates in various biochemical reactions:

  1. Hydrolysis: It can be hydrolyzed to yield adenosine monophosphate and adenosine triphosphate.
  2. Phosphorylation: It acts as a substrate for phosphorylation reactions catalyzed by specific kinases, contributing to nucleotide metabolism.

Technical Details

The hydrolysis reaction can be represented as follows:

Diadenosine diphosphate+H2OAdenosine monophosphate+Adenosine triphosphate\text{Diadenosine diphosphate}+\text{H}_2\text{O}\rightarrow \text{Adenosine monophosphate}+\text{Adenosine triphosphate}

This reaction is catalyzed by Nudix hydrolases, which facilitate the cleavage of phosphate bonds under physiological conditions.

Mechanism of Action

Process

The mechanism by which diadenosine diphosphate exerts its effects primarily involves its role as a signaling molecule within cells. It acts as an alarmone, modulating responses to cellular stress and regulating metabolic pathways.

Data

Research indicates that diadenosine diphosphate can influence various signaling cascades, including those involved in stress response, energy homeostasis, and protein phosphorylation. Its action is mediated through interactions with specific protein targets that recognize its unique structural features.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diadenosine diphosphate typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and exhibits stability under neutral pH conditions.

Chemical Properties

  • Reactivity: The compound is reactive due to its phosphate groups, which can participate in hydrolysis and phosphorylation reactions.
  • Stability: Diadenosine diphosphate is relatively stable at room temperature but may degrade under extreme conditions (high temperature or acidic environments).
Applications

Scientific Uses

Diadenosine diphosphate has several scientific applications:

  1. Biochemical Research: It serves as a substrate in studies involving nucleotide metabolism and signaling pathways.
  2. Drug Development: Understanding its role in cellular signaling may lead to therapeutic applications targeting related pathways in diseases such as cancer.
  3. Molecular Biology Techniques: It is utilized in various assays to study enzyme kinetics and metabolic regulation.
Biosynthesis and Metabolic Pathways of Diadenosine Diphosphate

Enzymatic Synthesis Mechanisms: Nucleotidyltransferase Catalysis

Ap₂A synthesis primarily occurs through nucleotidyltransferase activity, with aminoacyl-tRNA synthetases (aaRS) serving as the dominant catalysts. These enzymes generate Ap₂A as a catalytic byproduct during aminoacyl-adenylate formation. The reaction mechanism involves:

  • Adenylyl Intermediate Formation: aaRS enzymes (e.g., lysyl-tRNA synthetase) activate amino acids using ATP, forming aminoacyl-adenylate (aa-AMP) and releasing pyrophosphate (PPi) [2].
  • Nucleophilic Attack: In the absence of cognate tRNA, a second ATP molecule binds adjacent to the aa-AMP intermediate. The α-phosphate of aa-AMP undergoes nucleophilic attack by the γ-phosphate of ATP, yielding Ap₂A and the free amino acid [2] [6].
  • Metal Cofactor Dependence: Mg²⁺ is essential for coordinating ATP phosphates. Zn²⁺ stimulates Ap₂A synthesis ≥20-fold in phenylalanyl-tRNA synthetase by optimizing active site geometry [2].

Table 1: aaRS Enzymes with Varying Ap₂A Synthesis Efficiency

Enzyme GroupRepresentative aaRSCatalytic EfficiencyMetal Sensitivity
High ActivityPheRS, LysRS, HisRS35-fold increase with Zn²⁺Zn²⁺-dependent
Low ActivitySerRS, AspRS, ValRSMinimal Ap₂A productionZn²⁺-insensitive
No ActivityArgRS, TrpRSUndetectableNot applicable

Other enzymes contributing to Ap₂A synthesis include adenylate-forming ligases (e.g., DNA/RNA ligases) and acyl-CoA synthetases, which utilize analogous adenylylation mechanisms [2] [6].

Extracellular Release Dynamics: Platelet Activation Pathways

Extracellular Ap₂A functions as a signaling molecule released through regulated exocytosis:

  • Platelet Activation Triggers: Thrombin, collagen, or shear stress activate surface receptors (e.g., PAR1, GPVI), triggering Ca²⁺-dependent dense granule exocytosis. Released Ap₂A constitutes >15% of total granule nucleotides [3] [5].
  • Autocrine/Paracrine Signaling: Liberated Ap₂A binds P2Y₁ receptors on platelets, initiating phospholipase C (PLC) activation. This generates inositol trisphosphate (IP₃), mobilizing intracellular Ca²⁺ stores and amplifying platelet aggregation. Simultaneously, Ap₂A potentiates P2Y₁₂ receptor activation by ADP, enhancing Gi-mediated suppression of adenylyl cyclase [3] [5].
  • Receptor Synergy: Ap₂A cooperates with ADP through dual P2Y₁/P2Y₁₂ stimulation:
  • P2Y₁ activation induces shape change and initial aggregation.
  • P2Y₁₂ signaling consolidates aggregation via PI3K-dependent pathways and GPIIb/IIIa activation [5].
  • Negative Feedback: High extracellular Ap₂A concentrations activate endothelial P1 receptors, inducing vasodilation via NO release, thus counteracting platelet-mediated thrombosis [4].

Properties

CAS Number

14938-28-4

Product Name

Diadenosine diphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C20H26N10O13P2

Molecular Weight

676.4 g/mol

InChI

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1

InChI Key

FHISWBUCBBVWGG-SNESVTBZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N

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